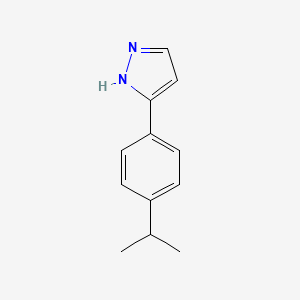

5-(4-Isopropylphenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-(4-propan-2-ylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-14-12/h3-9H,1-2H3,(H,13,14) |

InChI Key |

DGRQLWGCUJBDEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=NN2 |

Origin of Product |

United States |

Synthesis and Characterization of 5 4 Isopropylphenyl 1h Pyrazole

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry. One of the most common and classical methods for preparing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov

A plausible and documented synthetic route to obtain phenyl-substituted pyrazoles involves the reaction of a chalcone (B49325) with hydrazine. For instance, the synthesis of a related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, starts with the synthesis of an intermediate chalcone, 3-(4-isopropylphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one. researchgate.net This chalcone is then reacted with hydrazine to form the pyrazoline ring. researchgate.net A similar strategy could be employed for the synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole, likely starting from a chalcone derived from 4-isopropylbenzaldehyde.

Another general method for synthesizing pyrazoles involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation. wikipedia.org This approach could also be adapted for the synthesis of this compound.

Chemical Properties of 5 4 Isopropylphenyl 1h Pyrazole

The chemical properties of 5-(4-Isopropylphenyl)-1H-pyrazole are influenced by both the pyrazole (B372694) ring and the 4-isopropylphenyl substituent.

Structure: The molecule consists of a five-membered pyrazole ring attached to a phenyl ring at position 5. The phenyl ring is further substituted with an isopropyl group at the para position.

Tautomerism: Like many other pyrazoles, this compound can exist in tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov

Spectroscopic Data: While specific spectroscopic data for this compound is not readily available in the provided search results, related structures provide insights. For example, the 1H NMR spectrum of similar pyrazole derivatives would typically show signals corresponding to the aromatic protons of the phenyl ring, the protons of the isopropyl group, and the protons of the pyrazole ring, including the characteristic NH proton. nih.gov The 13C NMR spectrum would show corresponding signals for the carbon atoms in the molecule. nih.gov Infrared (IR) spectroscopy would likely show characteristic absorption bands for the N-H and C-H stretching vibrations. nih.gov

Biological Activities and Mechanistic Studies Preclinical and Molecular Level

Anti-inflammatory and Analgesic Mechanisms

Derivatives of the pyrazole (B372694) nucleus are well-established for their anti-inflammatory and analgesic effects. vietnamjournal.ruresearchgate.netnih.gov Research into 5-(4-Isopropylphenyl)-1H-pyrazole and its related structures suggests that its therapeutic potential in this domain is linked to its ability to modulate key enzymatic pathways involved in inflammation and pain signaling.

Cyclooxygenase (COX) Enzyme Inhibition Studies

A primary mechanism underlying the anti-inflammatory and analgesic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. nih.gov

Studies on various diarylpyrazole derivatives have demonstrated their potential as selective COX-2 inhibitors. nih.gov For instance, the well-known anti-inflammatory drug celecoxib (B62257), a 1,5-diarylpyrazole, exhibits high selectivity for COX-2. vietnamjournal.ru Research on compounds structurally related to this compound has shown significant COX-2 inhibitory activity. One study on a novel pyrazole derivative, FR140423, revealed it to be 150 times more selective for COX-2 over COX-1 in recombinant human cyclooxygenase enzyme assays. nih.gov This selectivity is a crucial attribute, as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. nih.gov The development of selective COX-2 inhibitors is therefore a key focus in creating safer anti-inflammatory therapies. researchgate.net

Modulation of Pro-inflammatory Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrazole derivatives may also involve the modulation of broader pro-inflammatory pathways. nih.gov Inflammation is a complex biological response involving a cascade of signaling molecules and cellular events. nih.gov Some pyrazole compounds have been investigated for their ability to interfere with these cascades. For example, the antinociceptive effect of the pyrazole derivative LQFM-021 has been linked to the NO/cGMP/KATP pathway, suggesting a more complex mechanism of action than simple COX inhibition. nih.gov This indicates that pyrazole-based compounds could influence multiple targets within the inflammatory network, potentially leading to more comprehensive therapeutic effects.

Antimicrobial Research (Antibacterial, Antifungal, Antitubercular)

The pyrazole scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of this compound have been the subject of research exploring their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

In Vitro Efficacy Against Specific Bacterial and Fungal Strains

Numerous studies have documented the in vitro antimicrobial activity of pyrazole derivatives against various pathogens. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. tsijournals.com

In the realm of antifungal research, pyrazole-containing compounds have demonstrated significant potential. arabjchem.orgresearchgate.net For example, novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have exhibited excellent and broad-spectrum in vitro antifungal activities. arabjchem.orgresearchgate.net One particular derivative, Y13, showed impressive EC50 values against several plant pathogenic fungi, including G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum. arabjchem.orgresearchgate.net Similarly, fluorinated 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their antifungal activities against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | Activity (e.g., MIC, % inhibition) | Reference |

| 1,3,5-trisubstituted pyrazole derivative 2d | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans | Promising antimicrobial activity | tsijournals.com |

| Pyrazole derivative Y13 | G. zeae | EC50: 13.1 mg/L | arabjchem.orgresearchgate.net |

| Pyrazole derivative Y13 | B. dothidea | EC50: 14.4 mg/L | arabjchem.orgresearchgate.net |

| Pyrazole derivative Y13 | F. prolifeatum | EC50: 13.3 mg/L | arabjchem.orgresearchgate.net |

| Pyrazole derivative Y13 | F. oxysporum | EC50: 21.4 mg/L | arabjchem.orgresearchgate.net |

| Fluorinated pyrazole aldehyde H9 | Sclerotinia sclerotiorum | 43.07% inhibition | nih.gov |

| Fluorinated pyrazole aldehyde H7 | Sclerotinia sclerotiorum | 42.23% inhibition | nih.gov |

| Fluorinated pyrazole aldehyde H9 | F. culmorum | 46.75% inhibition | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism for antifungal activity is the disruption of the fungal cell membrane. arabjchem.orgresearchgate.net Studies on the antifungal mechanism of the pyrazole carboxamide derivative Y13 against G. zeae suggested that it may disrupt the cell membrane of the mycelium, thereby inhibiting fungal growth. arabjchem.orgresearchgate.net

Another key target for antifungal pyrazoles is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govdntb.gov.ua Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the cell membrane. nih.gov Molecular docking studies have supported the potential of pyrazole derivatives to bind to the active site of CYP51 enzymes in various Candida species. nih.govdntb.gov.ua

Anticancer and Antitumor Potential

The pyrazole ring is a prominent scaffold in the design of anticancer agents, with several pyrazole-based drugs already in clinical use. nih.govnih.govresearchgate.net Research has indicated that derivatives of this compound may possess significant anticancer and antitumor properties.

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. These compounds have been shown to target various molecular players, including cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. nih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated as potential CDK2 and CDK9 inhibitors, demonstrating the ability to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

Furthermore, some pyrazole derivatives have been identified as inhibitors of growth factor receptors like EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), which play crucial roles in tumor growth and angiogenesis. nih.gov The dual inhibition of these receptors by certain 5-alkylated selanyl-1H-pyrazole derivatives has been correlated with their potent anticancer activity against liver cancer cell lines. nih.gov

The following table presents data on the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50, GI50) | Reference |

| 5-alkylated selanyl-1H-pyrazole derivative 53 | HepG2 (Liver Cancer) | IC50 = 15.98 µM | nih.gov |

| 5-alkylated selanyl-1H-pyrazole derivative 54 | HepG2 (Liver Cancer) | IC50 = 13.85 µM | nih.gov |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative 148 | A549 (Lung Cancer) | IC50 = 10.2 µM | nih.gov |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative 149 | PC3 (Prostate Cancer) | IC50 = 12.4 µM | nih.gov |

| Pyrazolinedione analog 7 | MG-MID (CNS Cancer) | GI50 = 0.67 µM | capes.gov.br |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative 13 | MG-MID (CNS Cancer) | GI50 = 0.08 µM | capes.gov.br |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivative 14 | MG-MID (CNS Cancer) | GI50 = 0.36 µM | capes.gov.br |

Inhibition of Cancer Cell Proliferation and Viability in Preclinical Models

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents. researchgate.net Numerous derivatives have demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines. While direct studies on the antiproliferative activity of this compound are not extensively documented, research on its derivatives highlights the potential of this structural class.

For instance, a study involving the molecular docking of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine , a compound containing the core structure of interest, was performed to assess its biological behavior against prostate cancer. asianpubs.org This suggests an investigative interest in this scaffold for its potential anticancer effects.

Other pyrazole derivatives have shown significant antiproliferative activity across a range of cancer cell lines. nih.gov For example, certain 1,3,5-triazine-based pyrazole derivatives have demonstrated moderate to good anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colorectal (HCT-116), and prostate (PC-3) cancers. rsc.org Similarly, a series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids showed potent cytotoxicity with IC₅₀ values in the low micromolar range against cell lines such as MCF-7, A549 (lung), HeLa (cervical), and PC3. nih.gov

The antiproliferative efficacy of pyrazole derivatives is often linked to the nature and position of substituents on the pyrazole ring, which significantly influences their interaction with biological targets. researchgate.net

Table 1: Examples of Antiproliferative Activity of Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference(s) |

| 1,3,5-Triazine-based pyrazole derivatives | MCF-7, HepG2, HCT-116, PC-3 | Moderate to good | rsc.org |

| 3,5-Disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7, A549, HeLa, PC3 | 2.82 to 6.28 µM | nih.gov |

| 5-Alkylated selanyl-1H-pyrazole analogs | HepG2 | 13.85 to 15.98 µM | nih.gov |

| Pyrazole-containing isolongifolanone (B1589518) derivatives | MCF-7 | 5.21 µM | nih.gov |

This table presents data for various pyrazole derivatives to illustrate the anticancer potential of the pyrazole scaffold. The activities listed are not for this compound itself.

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through various molecular pathways. nih.gov

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). An excess of ROS can lead to cellular stress and initiate the apoptotic cascade. For example, a study on a series of pyrazole derivatives demonstrated that their cytotoxic effects on triple-negative breast cancer cells (MDA-MB-468) were mediated by the production of ROS, which in turn led to the activation of caspase-3, a critical executioner enzyme in apoptosis. nih.gov

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Research has shown that pyrazole derivatives can activate both. Some pyrazoles have been found to induce apoptosis in human lung carcinoma cells by activating TRAIL death receptors, which triggers the extrinsic pathway via caspase-8 activation. nih.gov Others have been shown to act through the intrinsic pathway, often involving changes in the expression of the Bcl-2 family of proteins and p53 activation. nih.gov

Specific Molecular Target Identification and Validation (e.g., Kinase Inhibitors, Demethylase Inhibitors)

The efficacy of pyrazole-based compounds in cancer therapy often stems from their ability to selectively inhibit specific molecular targets that are crucial for cancer cell growth and survival. researchgate.net

Kinase Inhibition: A significant number of pyrazole derivatives have been developed as kinase inhibitors. researchgate.net Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer. Pyrazole derivatives have been shown to inhibit a variety of kinases, including:

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Some novel indole (B1671886) derivatives linked to a pyrazole moiety have shown significant inhibitory activity against CDK2. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): These receptor tyrosine kinases are critical for tumor growth, proliferation, and angiogenesis. Several pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2. rsc.orgnih.gov

c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and apoptosis. A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective inhibitors of JNK3, a potential target for neurodegenerative diseases. nih.gov

Aurora Kinases: These are serine/threonine kinases essential for mitosis. Pyrazole-based compounds have been reported as inhibitors of Aurora A and B kinases. nih.gov

Demethylase Inhibition: While less common, pyrazole scaffolds have also been explored as inhibitors of histone demethylases. For instance, a novel 1H-pyrazole-[3,4-b] pyridine-based compound was identified as an inhibitor of Lysine Demethylase 5B (KDM5B), an enzyme implicated in the development of cancer.

Interference with Signal Transduction Pathways

By inhibiting key enzymes like kinases, pyrazole derivatives can effectively interfere with the signal transduction pathways that drive cancer progression. The PI3K/Akt/mTOR and MAPK signaling pathways are two of the most critical pathways in cancer, regulating cell proliferation, survival, and metabolism.

Several studies have demonstrated that the anticancer effects of pyrazole derivatives are mediated through the downregulation of these pathways. For example, a pyrazole derivative was shown to reduce the activity of several protein kinases including AKT1, AKT2, and BRAF V600E, which are key components of the PI3K/Akt and MAPK pathways. researchgate.net Furthermore, the aforementioned KDM5B inhibitor was also found to perturb the phosphoinositide 3-kinase/AKT pathway.

Neuroprotective and Central Nervous System Activities

Beyond their anticancer properties, pyrazole derivatives have been investigated for their potential in treating neurological and central nervous system (CNS) disorders.

Enzyme Inhibition in Neurochemical Pathways (e.g., nNOS, Acetylcholinesterase (AChE), Monoamine Oxidase (MAO))

The modulation of key enzymes in neurochemical pathways is a primary strategy for the development of drugs for CNS disorders. Pyrazole derivatives have shown inhibitory activity against several of these enzymes.

Neuronal Nitric Oxide Synthase (nNOS): Overactivity of nNOS is implicated in various neurodegenerative conditions. In a search for new neuroprotective agents, a series of 4,5-dihydro-1H-pyrazole derivatives were synthesized and characterized as nNOS inhibitors. Two compounds, 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole and 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole , demonstrated significant nNOS inhibition in rat brain homogenates. nih.gov

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and Parkinson's disease. Several classes of pyrazole and pyrazoline derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B. nih.govnih.govmdpi.com For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible, potent, and selective inhibitors of MAO-A. nih.gov Another study on 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives also reported selective MAO-A inhibitory activity. nih.gov

Table 2: Examples of Neuro-Enzyme Inhibition by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Potency/Inhibition | Reference(s) |

| 4,5-dihydro-1H-pyrazole derivatives | nNOS | Up to 70% inhibition | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-A | K_i values in the nanomolar range | nih.gov |

| 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylates | MAO-A | K_i value of 4.96 nM for the most potent compound | nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-B | IC₅₀ value of 0.203 µM for the most potent compound | mdpi.com |

This table presents data for various pyrazole derivatives to illustrate the neuroprotective potential of the pyrazole scaffold. The activities listed are not for this compound itself.

Receptor Modulation Studies

The interaction of small molecules with CNS receptors is a fundamental aspect of neuropharmacology. While specific receptor modulation studies on this compound are scarce, research on related structures indicates that the pyrazole scaffold can be tailored to interact with specific receptor systems. For instance, derivatives of 3,5-diphenyl-1H-pyrazole have been synthesized and shown to possess sedative and platelet anti-aggregating activities, suggesting interactions with relevant CNS or peripheral receptors. nih.gov

Metabolic Regulation and Antidiabetic Research

The pyrazole nucleus is a prominent feature in many compounds investigated for their potential in managing metabolic disorders, including diabetes. Research in this area has explored the inhibitory effects on key enzymes involved in carbohydrate metabolism and interactions with nuclear receptors that regulate gene expression related to glucose and lipid homeostasis.

Alpha-Amylase Inhibition Studies

Alpha-amylase is a critical enzyme in the digestive system, responsible for breaking down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. While direct studies on the alpha-amylase inhibitory activity of this compound are not extensively detailed in the reviewed literature, the broader class of pyrazole derivatives has shown significant potential.

For instance, a series of thiazolidin-4-one linked pyrazoles were synthesized and evaluated for their α-amylase inhibitory properties. Some of these compounds demonstrated notable inhibition, with one derivative, compound 5a in the study, exhibiting a remarkable 90.04% inhibition at a concentration of 100 µg/mL. nih.govrsc.org Docking studies of this compound with human pancreatic α-amylase revealed binding interactions similar to those of the known inhibitor, acarbose. nih.govrsc.org Another study on newly prepared pyrazole derivatives for their inhibitory effect against α-amylase purified from pancreatic cancer patient sera also showed that the inhibitory activity increased with concentration. ajchem-a.comajchem-a.com These findings underscore the potential of the pyrazole scaffold as a foundation for designing new alpha-amylase inhibitors.

Table 1: Alpha-Amylase Inhibition by Pyrazole Derivatives (Note: Data presented is for related pyrazole derivatives, not this compound itself)

| Compound Class | Concentration (µg/mL) | % Inhibition | Reference |

| Thiazolidin-4-one linked pyrazole (5a) | 100 | 90.04 | nih.govrsc.org |

| Thiazolidin-4-one linked pyrazole (5b) | 50 | 79.24 | nih.gov |

| Thiazolidin-4-one linked pyrazole (5e) | 50 | 77.12 | nih.gov |

| Pyrazole derivative (B) | 75 | ~50 | ajchem-a.com |

This table is for illustrative purposes to show the potential of the pyrazole class. Specific data for this compound is not available in the cited sources.

PPAR Partial Agonist Activity

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.govnih.gov Partial agonists of PPARγ are of significant interest as they may offer the therapeutic benefits of full agonists but with an improved side-effect profile. nih.gov

While the direct PPAR partial agonist activity of this compound has not been documented in the reviewed scientific literature, the pyrazole scaffold has been incorporated into molecules designed as PPAR agonists. For example, harmine, a β-carboline alkaloid, is known to inhibit PPARγ. selleckchem.com The development of selective PPARγ modulators (SPPARMs) is an active area of research, with various synthetic compounds being investigated for their potential to fine-tune the receptor's activity. nih.gov The investigation into whether the this compound structure can confer PPAR partial agonism remains an open area for future research.

Other Investigated Biological Activities

Beyond metabolic regulation, the pyrazole scaffold has been explored for a variety of other therapeutic applications at the preclinical and molecular level.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Pyrazole derivatives have emerged as a promising class of compounds in this regard.

Several studies have demonstrated the in vitro antileishmanial activity of various pyrazole derivatives against different Leishmania species. For instance, a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum promastigotes with IC50 values of 0.48 µg/mL, 0.63 µg/mL, and 0.40 µg/mL, respectively. researchgate.net In another study, a series of pyrazole derivatives were screened for their antileishmanial activity, with one compound, a phenyl pyrazoline derivative, showing high potency against Leishmania donovani with an IC50 value of 0.0112 µg/mL. researchgate.net Another derivative in the same study was most active against Leishmania aethiopica amastigotes with an IC50 of 0.28 µg/mL. researchgate.net

These findings highlight the potential of the pyrazole core structure in the development of novel antileishmanial agents. The specific activity of this compound against Leishmania species has not been explicitly reported in the reviewed literature, but the consistent activity of its structural relatives warrants further investigation.

Table 2: Antileishmanial Activity of Selected Pyrazole Derivatives (Note: Data is for related pyrazole derivatives, not this compound itself)

| Derivative | Leishmania Species | IC50 (µg/mL) | Reference |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | L. tropica (promastigote) | 0.48 | researchgate.net |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | L. major (promastigote) | 0.63 | researchgate.net |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole | L. infantum (promastigote) | 0.40 | researchgate.net |

| Phenyl pyrazoline derivative (IIIb) | L. donovani | 0.0112 | researchgate.net |

| Pyrazole derivative (III) | L. aethiopica (amastigote) | 0.28 | researchgate.net |

This table illustrates the antileishmanial potential within the pyrazole class of compounds.

Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The pyrazole nucleus is a feature of various compounds that have been investigated for their antioxidant potential.

The antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate antioxidant capacity. nih.gov Studies on novel thienyl-pyrazoles have shown that some derivatives exhibit excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov For example, compounds 5g and 5h in one study demonstrated IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 μM, respectively, in the DPPH assay. nih.gov

Table 3: Antioxidant Activity of Selected Thienyl-Pyrazole Derivatives (Note: Data is for related pyrazole derivatives, not this compound itself)

| Compound | Assay | IC50 (µM) | Reference |

| Thienyl-pyrazole 5g | DPPH radical scavenging | 0.245 ± 0.01 | nih.gov |

| Thienyl-pyrazole 5h | DPPH radical scavenging | 0.284 ± 0.02 | nih.gov |

| Thienyl-pyrazole 5g | Hydroxyl radical scavenging | 0.905 ± 0.01 | nih.gov |

| Thienyl-pyrazole 5h | Hydroxyl radical scavenging | 0.892 ± 0.01 | nih.gov |

| Ascorbic Acid (Standard) | DPPH radical scavenging | 0.483 ± 0.01 | nih.gov |

| BHA (Standard) | Hydroxyl radical scavenging | 1.739 ± 0.01 | nih.gov |

This table provides examples of the antioxidant capacity of compounds containing the pyrazole core.

Antiviral Properties

The pyrazole moiety is a key component in a number of compounds that have been investigated for their antiviral activity against a wide range of viruses. nih.gov These include significant human pathogens such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various coronaviruses. nih.govgoogle.com

For instance, pyrazole derivatives have been identified as inhibitors of the HIV reverse transcriptase enzyme. google.com More recently, with the emergence of global viral threats, research has focused on the potential of pyrazole-containing compounds against coronaviruses. Hydroxyquinoline-pyrazole derivatives have demonstrated direct antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org Some pyranopyrazole derivatives have also shown efficacy against human coronavirus 229E, a model for the Coronaviridae family. nih.gov

While the antiviral profile of this compound has not been specifically detailed in the reviewed literature, the extensive research into the antiviral potential of the broader pyrazole class suggests that this could be a fruitful area for future investigation.

Urease Inhibition Studies

A thorough search of scientific databases and research publications did not yield any studies specifically investigating the urease inhibitory activity of this compound. While the broader class of pyrazole derivatives has been explored for various biological activities, research on this particular compound's ability to inhibit the urease enzyme appears to be absent from the current body of scientific literature. Therefore, no data tables or detailed research findings on this topic can be provided.

Immunosuppressive Effects (e.g., TRPC channels, mTOR pathways)

Similarly, there is a lack of specific research on the immunosuppressive effects of this compound, particularly concerning its interaction with Transient Receptor Potential Canonical (TRPC) channels and the mammalian target of rapamycin (B549165) (mTOR) pathways.

While some pyrazole-containing compounds, such as BTP2 (N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide), have been identified as inhibitors of TRPC channels and have demonstrated immunosuppressive properties, it is crucial to note that BTP2 is a structurally distinct molecule from this compound. asianpubs.orgnih.gov The findings related to BTP2 cannot be extrapolated to this compound without direct experimental evidence.

A study was identified that synthesized and analyzed a more complex molecule, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, which incorporates the this compound moiety. researchgate.net This research focused on its molecular structure, spectroscopic properties, and molecular docking studies related to prostate cancer, but did not investigate its immunosuppressive effects or its activity on TRPC channels or mTOR pathways. asianpubs.orgresearchgate.net

Due to the absence of specific preclinical or molecular-level studies on this compound in the context of immunosuppression, no detailed research findings or data tables can be presented.

Structure Activity Relationship Sar Analysis of 5 4 Isopropylphenyl 1h Pyrazole Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 5-(4-Isopropylphenyl)-1H-pyrazole derivatives are highly dependent on the nature and position of various substituents on both the pyrazole (B372694) core and its appended phenyl ring.

The 4-isopropylphenyl group at the C5 position of the pyrazole ring plays a significant role in the interaction of these derivatives with their biological targets. The presence of a para-substituted phenyl ring at this position has been identified as a critical requirement for potent and selective activity in various contexts, such as cannabinoid receptor antagonism. nih.gov The isopropyl group, being a moderately bulky and lipophilic substituent, can influence binding through several mechanisms.

Modifications at various positions of the pyrazole ring have a profound impact on the biological activity of its derivatives.

N1-Substitution: The N1 position of the pyrazole ring is a common site for modification. Substitution at this position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a 2,4-dichlorophenyl substituent at the N1 position was found to be a key structural requirement for potent cannabinoid CB1 receptor antagonistic activity. nih.gov In other studies, N1-benzensulfonamide derivatives have shown preferential selectivity towards COX-2. tandfonline.com The nature of the N1 substituent can influence the molecule's interaction with the target protein, potentially through hydrogen bonding or by occupying specific binding pockets. nih.gov However, in some cases, the absence of a substituent at N1, allowing for a free NH group, is beneficial for activity. tandfonline.com

C3-Substitution: The C3 position is another critical point for modification. The introduction of a carboxamido group at this position has been identified as a requirement for potent cannabinoid receptor antagonism. nih.gov The nature of the substituent at C3 can influence the electronic properties of the pyrazole ring and provide additional interaction points with the target. For example, linking a chalcone (B49325) or an N-acetyl-pyrazole moiety at the C3 position of β-carboline hybrids resulted in significant cytotoxic activity against cancer cells. nih.gov

C4-Substitution: The C4 position of the pyrazole ring is also amenable to substitution, which can modulate the molecule's activity. For instance, the introduction of a methyl group at the C4 position has been shown to be a feature in potent cannabinoid receptor antagonists. nih.gov In some synthetic strategies, a formyl group at C4 has been used as a temporary protecting group to direct arylation at the C5 position, indicating that this position can be strategically modified. researchgate.net The presence of an amino group at the C4-position is another modification that can influence the compound's biological profile. ontosight.ai

C5-Substitution: As previously discussed, the substituent at the C5 position, particularly an aryl group, is a major determinant of biological activity. The substitution pattern on this aryl ring can fine-tune the compound's potency and selectivity. For example, a p-iodophenyl group at the C5-position resulted in a highly potent cannabinoid receptor antagonist. nih.gov The electronic nature of the substituent on the C5-phenyl ring can also be critical; electron-withdrawing groups have been shown to increase anticancer activity against certain cell lines, while electron-donating groups shifted the activity spectrum to other cell lines. tandfonline.com

| Position on Pyrazole Ring | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| N1 | 2,4-Dichlorophenyl | Potent cannabinoid CB1 receptor antagonism | nih.gov |

| N1 | Benzenesulfonamides | Preferential COX-2 selectivity | tandfonline.com |

| C3 | Carboxamido group | Potent cannabinoid receptor antagonism | nih.gov |

| C3 | Chalcone/N-acetyl-pyrazole moiety | Significant cytotoxic activity in cancer cells | nih.gov |

| C4 | Methyl group | Feature in potent cannabinoid receptor antagonists | nih.gov |

| C5 | p-Iodophenyl | Highly potent cannabinoid receptor antagonist | nih.gov |

| C5-Phenyl | Electron-withdrawing group | Increased anticancer activity (MCF-7 cells) | tandfonline.com |

| C5-Phenyl | Electron-donating group | Increased anticancer activity (HCT-116 cells) | tandfonline.com |

For instance, in the development of anticancer agents, linking an aryl or heteroaryl moiety to the pyrazole scaffold via a hydrophilic linker has been shown to significantly improve anticancer activity. nih.gov The pyrazole ring itself can also function as a linker, providing a specific spatial arrangement and orientation for other functional groups. mdpi.com The length and flexibility of the linker are critical parameters that need to be optimized to achieve the desired biological effect. A well-designed linker can position the pharmacophoric groups in the optimal orientation for binding to the target, thereby increasing potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable predictive insights for the design of new, more potent analogs.

Both 2D- and 3D-QSAR models have been developed for various classes of pyrazole derivatives. acs.orgijsdr.org These models utilize molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that highlight regions around the molecule where certain properties are favorable or unfavorable for activity. researchgate.netrsc.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of pyrazole derivatives with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Generation: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that correlates the descriptors with the biological activity. acs.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. rsc.org

The insights gained from QSAR models can guide the modification of the this compound scaffold to enhance its biological activity. For example, a QSAR model might indicate that increasing the hydrophobicity at a specific position on the pyrazole ring would lead to higher potency.

| QSAR Model Type | Target | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 2D-QSAR (SW-MLR) | EGFR Kinase | Activity influenced by adjacency distance matrix descriptors. | acs.org |

| 3D-QSAR (CoMFA/CoMSIA) | MALT1 | Good statistical significance with high q² and r² values. | rsc.org |

| 3D-QSAR | JAK1/JAK2 | Predicted inhibitory activity of structurally similar compounds. | nih.gov |

| 3D-QSAR | α-glucosidase inhibitors | Gaussian steric features are crucial for inhibitory potential. | tandfonline.com |

Pharmacophore Development and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models can be developed based on a set of active compounds to guide the design of novel molecules with improved potency and selectivity.

A pharmacophore model for pyrazole derivatives typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for pyrazole-based anti-proliferative agents identified two hydrophobic groups and one hydrogen bond acceptor as key features. nih.gov The 4-isopropylphenyl group would likely correspond to one of the hydrophobic features in such a model.

The development of a pharmacophore model generally involves:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule.

Feature Identification: Identifying the common chemical features present in the active compounds.

Model Generation and Validation: Aligning the molecules based on these features to generate a pharmacophore hypothesis, which is then validated for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This ligand-based design approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Medicinal Chemistry and Rational Design Principles

5-(4-Isopropylphenyl)-1H-pyrazole as a Privileged Scaffold for Molecular Design

The term "privileged scaffold" describes molecular frameworks that can serve as ligands for a variety of different biological targets. nih.govmdpi.com These structures are frequently found in approved drugs and natural products, demonstrating their inherent drug-like qualities. nih.govmdpi.com The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established privileged scaffold in medicinal chemistry. nih.govnih.govresearchgate.net Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgglobalresearchonline.net

The this compound core combines the privileged pyrazole moiety with a substituted phenyl ring, a common feature in many pharmacologically active compounds. This particular arrangement offers several advantages for molecular design:

Versatile Substitution Patterns: The pyrazole ring has multiple sites (N1, C3, and C4) available for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The 4-isopropylphenyl group also provides a point for modification.

Favorable Interactions: The aromatic nature of both the pyrazole and phenyl rings allows for potential π-stacking interactions with biological targets. cambridgemedchemconsulting.com The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, crucial for molecular recognition.

Structural Rigidity and Conformational Control: The pyrazole ring imparts a degree of rigidity to the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.

The utility of the pyrazole scaffold is evident in numerous approved drugs. For instance, Celecoxib (B62257), a well-known anti-inflammatory drug, features a disubstituted pyrazole core. nih.gov Similarly, other pyrazole-containing drugs like Sildenafil (B151) (for erectile dysfunction) and Ruxolitinib (an anticancer agent) highlight the broad therapeutic applicability of this scaffold. nih.govnih.gov The 5-aryl pyrazole motif, in particular, has been explored for various therapeutic targets. For example, derivatives of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been investigated as cannabinoid-1 receptor antagonists. ebi.ac.uk

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel compounds with improved properties. uniroma1.itnih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. biosolveit.detandfonline.comnih.gov Bioisosteric replacement, a more general concept, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. ufrj.brslideshare.netresearchgate.netspirochem.com

For a molecule like this compound, these strategies can be applied to:

Generate Novel Chemical Matter: Replacing the pyrazole core with other five- or six-membered heterocycles can lead to new, patentable compounds.

Improve ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound can often be improved by bioisosteric replacements. For instance, replacing a metabolically labile group with a more stable one can increase a drug's half-life.

Enhance Target Affinity and Selectivity: Subtle changes in the scaffold or its substituents can lead to improved interactions with the target protein and reduce off-target effects.

An example of a potential bioisosteric replacement for the pyrazole ring is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. arkat-usa.orgunisi.it This fused ring system maintains some of the electronic features of the pyrazole while presenting a different three-dimensional shape and substitution pattern.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Pyrazole | Triazole | Similar five-membered aromatic heterocycle with a different arrangement of nitrogen atoms, potentially altering hydrogen bonding capabilities and metabolic stability. |

| Pyrazole | Isothiazole | Introduction of a sulfur atom can modify electronic properties and lipophilicity. |

| Pyrazole | Pyrrole | A five-membered heterocycle with a single nitrogen atom, offering a different hydrogen bonding pattern. |

Lead Identification and Optimization Strategies for Enhanced Potency and Selectivity

Lead identification is the process of finding a promising compound that shows a desired biological activity. biobide.com Once a lead is identified, lead optimization aims to refine its structure to enhance its therapeutic potential. upmbiomedicals.compatsnap.comdanaher.comcreative-biolabs.com For a lead compound based on the this compound scaffold, several strategies can be employed for optimization.

A crucial aspect of this process is understanding the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.

Key Optimization Strategies:

Modification of the Phenyl Ring Substituent: The isopropyl group on the phenyl ring can be replaced with other alkyl or alkoxy groups, halogens, or other functional groups to probe the size and electronic requirements of the binding pocket.

Substitution at the N1 Position of the Pyrazole Ring: Introducing different substituents at the N1 position can significantly impact potency and selectivity. This position often provides a vector for reaching out to different regions of the binding site.

Substitution at the C3 Position of the Pyrazole Ring: The C3 position offers another opportunity for modification to improve interactions with the target.

Introduction of Conformational Constraints: Incorporating rigid elements or ring systems can lock the molecule into a more bioactive conformation, potentially increasing potency.

For example, in the development of RIP1 kinase inhibitors, a dihydropyrazole (DHP) series was identified through high-throughput screening and subsequently optimized. nih.gov This lead optimization effort involved modifying substituents on the pyrazole and phenyl rings to improve potency and pharmacokinetic properties, leading to the identification of a candidate with good oral bioavailability. nih.gov

| Compound | Modification | Observed Effect (Hypothetical) |

|---|---|---|

| This compound | Parent Compound | Moderate Potency |

| 5-(4-tert-Butylphenyl)-1H-pyrazole | Replacement of isopropyl with a bulkier tert-butyl group | Decreased Potency (steric hindrance) |

| 5-(4-Methoxyphenyl)-1H-pyrazole | Replacement of isopropyl with a methoxy (B1213986) group | Increased Potency (favorable electronic interaction) |

| 1-Methyl-5-(4-isopropylphenyl)-1H-pyrazole | Methylation at N1 | Increased Potency and Improved Cell Permeability |

Ligand Efficiency and Theoretical Drug-Likeness Considerations (computational predictions)

In modern drug discovery, computational tools play a vital role in predicting the "drug-likeness" of a compound before its synthesis, saving time and resources. nih.govcomputabio.comoup.comresearchgate.netnih.gov These predictions are based on various molecular descriptors and established rules.

Ligand Efficiency (LE):

Ligand efficiency is a metric that assesses the binding affinity of a compound in relation to its size, typically the number of non-hydrogen atoms. tandfonline.comtaylorandfrancis.comrgdscience.comwikipedia.orgtaylorandfrancis.com It helps in identifying smaller, more efficient fragments that can be developed into potent leads. The goal is to maximize binding affinity while minimizing molecular size, a concept that helps to avoid "molecular obesity."

Theoretical Drug-Likeness:

Several computational models and rules are used to predict the drug-likeness of a molecule. One of the most well-known is Lipinski's Rule of Five , which suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Other important parameters include:

Topological Polar Surface Area (TPSA): A predictor of a drug's ability to permeate cell membranes.

Number of Rotatable Bonds: A measure of molecular flexibility.

For this compound, computational analysis can provide insights into its potential as a drug candidate.

| Property | Predicted Value | Drug-Likeness Implication |

|---|---|---|

| Molecular Weight | ~200 g/mol | Compliant with Lipinski's Rule (≤ 500) |

| LogP | ~3-4 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤ 10) |

| TPSA | ~30 Ų | Suggests good cell permeability |

These predicted properties suggest that the this compound scaffold possesses a favorable starting point for the development of drug-like molecules. Further optimization would aim to maintain these favorable properties while enhancing potency and selectivity for the desired biological target.

Emerging Applications and Future Research Directions

Material Science Applications

The exploration of pyrazole (B372694) derivatives in material science has revealed their potential as functional components in various advanced materials. The electronic and photophysical properties of these compounds make them attractive candidates for applications such as fluorescent agents, dyes, and even energetic materials.

Fluorescent Agents and Dyes:

Pyrazole-based compounds are recognized for their promising fluorescent properties, often exhibiting high quantum yields and emitting in the blue light spectrum. researchgate.net These characteristics are crucial for their use as fluorescent probes and dyes. For instance, a pyrazoline derivative, structurally related to 5-(4-isopropylphenyl)-1H-pyrazole, was synthesized and investigated as a fluorescent sensor. nih.gov The study highlighted the quenching of fluorescence intensity upon interaction with specific metal ions, demonstrating the potential for developing selective sensors. nih.gov The core mechanism often involves a photoinduced electron transfer (PET) process, where the pyrazole moiety acts as a fluorophore and another part of the molecule serves as a receptor. nih.gov Complexation with a target analyte can disrupt this process, leading to a detectable change in fluorescence. nih.gov

The versatility of pyrazole chemistry allows for the tuning of photophysical properties by introducing different functional groups. This adaptability is key to designing new fluorescent materials with specific absorption and emission characteristics tailored for various applications, including organic light-emitting diodes (OLEDs) and bio-imaging.

Advanced Energetic Materials:

The field of energetic materials is increasingly focused on developing compounds that offer a superior balance of performance and stability compared to traditional explosives like RDX and HMX. rsc.org Nitrogen-rich heterocyclic compounds, including pyrazoles, are at the forefront of this research due to their high heats of formation, high density, and good thermal stability. nih.gov

Recent research has explored the synthesis of novel energetic materials by incorporating nitro groups into pyrazole-furoxan frameworks. nih.gov These compounds have demonstrated high crystal densities, positive oxygen balances, and significant calculated detonation velocities. nih.gov Another approach involves combining dinitromethyl and nitropyrazole groups to create new energetic compounds and their salts. rsc.org The resulting materials have been characterized for their physicochemical and energetic properties, with some showing detonation performances comparable to RDX. rsc.org The strategic design of these molecules, often guided by computational analysis, aims to enhance stability through features like extensive hydrogen bonding and large conjugated systems. rsc.org

Catalysis and Coordination Chemistry Applications

The amphiprotic nature of the pyrazole ring, containing both a Brønsted acidic NH group and a Schiff-base nitrogen atom, underpins its rich coordination chemistry and catalytic potential. nih.gov Protic pyrazoles can act as ligands, and their deprotonation to form pyrazolate anions allows them to bridge metal centers, forming di- or polynuclear complexes. nih.gov

Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been a particular focus of research. nih.gov These ligands rigidly position two protic pyrazole groups, influencing the properties of the resulting metal complexes. nih.gov The reactivity of these complexes, largely stemming from the protic pyrazole units, has been investigated for various catalytic applications. nih.gov For example, ruthenium(II) complexes with such pincer ligands have shown reversible deprotonation, a key step in many catalytic cycles. nih.gov The introduction of pendant functional groups on the pyrazole ring can further modulate the catalytic activity of the metal center. nih.gov

Development of Advanced Ion Detection Sensors

The ability of pyrazole derivatives to act as chemosensors for the detection of metal ions is a rapidly developing area of research. nih.gov These sensors often operate on colorimetric or fluorescent principles, providing a visual or spectroscopic signal upon binding with a target ion. nih.gov

A notable example is a pyrazole-based colorimetric sensor designed for the detection of Cu(II) ions. nih.gov The complexation of the ligand with Cu2+ resulted in an immediate color change, allowing for naked-eye detection. nih.gov This sensor demonstrated high selectivity for Cu2+ even in the presence of other competing metal ions. nih.gov Similarly, a fluorescent pyrazoline-based chemosensor was developed for the selective detection of Cd2+ ions. nih.gov The fluorescence of the probe was significantly quenched in the presence of Cd2+, with a low detection limit. nih.gov

The design of these sensors often involves integrating a chelating agent with the pyrazole fluorophore. The interaction with the metal ion alters the electronic properties of the system, leading to the observable signal. The development of such sensors is crucial for environmental monitoring and biological applications, with research focused on improving selectivity, sensitivity, and application in real-world samples like drinking water. nih.govnih.gov

| Sensor Type | Target Ion | Detection Principle | Detection Limit | Reference |

| Colorimetric | Cu(II) | Color change upon complexation | 1.6 µM | nih.gov |

| Fluorescent | Cd(II) | Fluorescence quenching | 0.09 µM | nih.gov |

| Fluorescent | Zn(II) | Fluorescence enhancement | 1.93 x 10⁻⁷ M | mdpi.com |

Prospects in Chemical Biology for Probe Development

The unique properties of pyrazole derivatives make them promising candidates for the development of chemical probes to study biological systems. Their ability to be functionalized allows for the creation of molecules that can selectively interact with biological targets, such as proteins or nucleic acids.

Pyrazole-based fluorescent probes are being explored for imaging and sensing within biological environments. For instance, a pyrazoloquinoline derivative was synthesized and evaluated for its ability to detect zinc ions in eukaryotic cells. mdpi.com The probe exhibited localization near the cell membrane and in the cytoplasm, indicating its potential for intracellular sensing. mdpi.com

Furthermore, the pyrazole scaffold is a key component in the design of inhibitors for various enzymes. Covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide core have been designed to target fibroblast growth factor receptors (FGFRs), which are implicated in cancer. nih.gov The development of such probes and inhibitors relies on a deep understanding of structure-activity relationships and often involves computational modeling to predict binding interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and optimization of novel compounds, including pyrazole derivatives, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast chemical spaces and predict the properties of new molecules, significantly accelerating the research and development process. mdpi.comnih.gov

AI and ML algorithms can be trained on large datasets of known compounds to predict a wide range of properties, including biological activity, toxicity, and physicochemical characteristics like solubility and bioavailability. nih.govmednexus.org This predictive power allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. mit.edu

In the context of drug discovery, AI can be used for:

High-throughput virtual screening: Screening large compound libraries to identify potential drug candidates. nih.gov

De novo drug design: Generating novel molecular structures with desired therapeutic profiles. mdpi.com

Predicting drug-target interactions: Identifying the biological targets of a given compound. nih.gov

Q & A

Q. What are the optimized synthetic routes for 5-(4-Isopropylphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated carbonyl derivatives. For example, hydrazine hydrate reacts with a ketone precursor (e.g., 4-isopropylphenyl-substituted enones) in DMSO under reflux, monitored by TLC . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of ketone to hydrazine), solvent polarity (DMSO enhances cyclization), and reaction time (6–8 hours). Impurities like unreacted starting materials or regioisomers are minimized via recrystallization in methanol or ethanol .

Q. How is the structural identity of this compound confirmed experimentally?

Key methods include:

- X-ray crystallography : Resolves tautomeric forms (e.g., 3- vs. 5-substituted pyrazole) by analyzing dihedral angles between the pyrazole ring and aryl substituents (typically 10–20°) .

- NMR spectroscopy : Distinguishes tautomers via proton shifts at N–H (δ 10–12 ppm) and coupling patterns in the pyrazole ring .

- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 215) and fragmentation pathways .

Advanced Research Questions

Q. How does tautomerism in this compound affect its physicochemical and biological properties?

The compound exhibits dynamic tautomerism between 1H-pyrazole (N1–H) and 2H-pyrazole (N2–H) forms, influenced by substituent electronegativity and crystal packing. X-ray studies of analogous fluorophenyl derivatives show coexisting tautomers in the same crystal lattice, stabilized by N–H···N hydrogen bonds (bond lengths: 2.8–3.0 Å) and weak C–H···π interactions . Tautomeric equilibrium impacts solubility (polar vs. nonpolar tautomers) and bioactivity—e.g., N–H positioning alters hydrogen-bonding capacity with target enzymes .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Tautomer-dependent activity : Bioassays may selectively enrich one tautomer (e.g., 1H-form binds kinases more effectively) .

- Purity variations : HPLC purity thresholds (>95%) and residual solvent traces (e.g., DMSO) can skew results .

- Assay conditions : pH-dependent tautomer ratios (e.g., acidic buffers favor N1–H forms) require standardization .

Q. How can computational methods guide the design of this compound derivatives with enhanced target specificity?

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or carbonic anhydrase) using tautomer-specific conformers. For example, the 5-isopropyl group may occupy hydrophobic pockets, while the pyrazole N–H forms hydrogen bonds with catalytic residues .

- DFT calculations : Predict tautomer stability (ΔG < 1 kcal/mol for analogous fluorophenyl derivatives) and electronic properties (HOMO-LUMO gaps ~4.5 eV) .

Methodological Considerations

Q. What analytical techniques quantify tautomer ratios in solution or solid states?

- Solid-state NMR : Differentiates tautomers via 15N chemical shifts .

- IR spectroscopy : Identifies N–H stretching frequencies (3200–3400 cm⁻¹) and ring vibrations .

- Single-crystal XRD : Resolves coexisting tautomers in asymmetric units (e.g., four independent molecules in a unit cell with R44(12) hydrogen-bonding motifs) .

Q. How are regioselectivity challenges addressed during pyrazole functionalization?

Electrophilic substitution at the pyrazole C4 position is favored due to the electron-donating isopropylphenyl group. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.